molecular formula C16H14F3NO3 B5751879 4-(difluoromethoxy)-N-(3-fluoro-4-methylphenyl)-3-methoxybenzamide

4-(difluoromethoxy)-N-(3-fluoro-4-methylphenyl)-3-methoxybenzamide

Cat. No.: B5751879
M. Wt: 325.28 g/mol
InChI Key: MCGVQUQFOXEGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(difluoromethoxy)-N-(3-fluoro-4-methylphenyl)-3-methoxybenzamide is a chemical compound that belongs to the family of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase B-Raf, which plays a crucial role in the MAPK/ERK signaling pathway. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

The compound acts as a potent and selective inhibitor of B-Raf, a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling pathway. The inhibition of B-Raf by 4-(difluoromethoxy)-N-(3-fluoro-4-methylphenyl)-3-methoxybenzamide leads to the suppression of downstream signaling cascades, resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that the compound induces apoptosis and cell cycle arrest in cancer cells. It also inhibits the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. Additionally, the compound has been shown to exhibit anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The compound's selectivity towards B-Raf makes it a valuable tool for studying the MAPK/ERK signaling pathway in cancer cells. However, its potency may also lead to off-target effects, which could complicate the interpretation of experimental results. Additionally, the compound's limited solubility in aqueous solutions may pose challenges in experimental design.

Future Directions

1. Investigating the compound's potential as a combination therapy with other cancer drugs.
2. Studying the compound's effects on the tumor microenvironment.
3. Developing more potent and selective B-Raf inhibitors based on the structure of 4-(difluoromethoxy)-N-(3-fluoro-4-methylphenyl)-3-methoxybenzamide.
4. Exploring the compound's potential as an anti-inflammatory agent in non-cancerous conditions.

Synthesis Methods

The synthesis of 4-(difluoromethoxy)-N-(3-fluoro-4-methylphenyl)-3-methoxybenzamide involves the reaction of 4-(difluoromethoxy)aniline with 3-fluoro-4-methylbenzoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 3-methoxybenzoyl chloride to yield the final product.

Scientific Research Applications

The compound has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that the inhibition of B-Raf by 4-(difluoromethoxy)-N-(3-fluoro-4-methylphenyl)-3-methoxybenzamide leads to the suppression of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. This inhibition results in the induction of apoptosis, cell cycle arrest, and the inhibition of tumor growth.

Properties

IUPAC Name

4-(difluoromethoxy)-N-(3-fluoro-4-methylphenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-9-3-5-11(8-12(9)17)20-15(21)10-4-6-13(23-16(18)19)14(7-10)22-2/h3-8,16H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGVQUQFOXEGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.